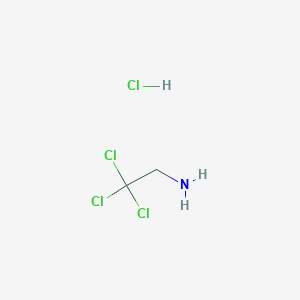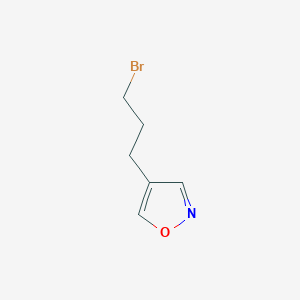
Trichloroethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloroethylamine hydrochloride, also known as Trichloroethylene (TCE), is a halocarbon with the formula C2HCl3 . It is commonly used as an industrial degreasing solvent . It is a clear, colorless, non-flammable, volatile liquid with a chloroform-like pleasant mild smell and sweet taste .
Synthesis Analysis
The nitrogen of amines is basic, and can react with strong acids to form what are called amine salts . These compounds are very important in the pharmaceutical industry, as many active pharmaceutical ingredients are amine salts . The reactions of these three amines with hydrochloric acid to form amine salts is illustrated in Figure 1 .Molecular Structure Analysis
The molecular structure of this compound is (C2H5)3N · HCl . The molecular weight is 137.65 .Chemical Reactions Analysis
In a polar environment, tris (2-chloroethyl)amine molecule undergoes isomerization when forming N, N -bis (2-chloroethyl)aziridinium cation as a reactive intermediate . New methods were developed to spectrophotometrically determine tris (2-chloroethyl)amine in the form of aziridinium cation extraction .Physical and Chemical Properties Analysis
The effects of benzene (C6H6) on the radial distribution function, coordination number, spatial distribution function, physical and chemical properties such as density, viscosity, conductivity and transport properties of triethylamine hydrochloride /chloroaluminate ([Et3NH] Cl/AlCl3) ionic liquid were studied .Scientific Research Applications
Environmental Health Perspectives :
- Trichloroethylene (TCE), closely related to trichloroethylamine hydrochloride, is a common environmental contaminant. Its complex metabolism and toxicity present challenges in assessing human health risks. Significant research, including a series of 16 state-of-the-science articles, has been published to understand TCE health risks (Chiu, Caldwell, Keshava, & Scott, 2006).
International Journal of Biological Macromolecules :
- Tris(2-(2-formylphenoxy)ethyl)amine, synthesized from tris(2-chloroethyl)amine hydrochloride, was used to create pH- and thermo-responsive chitosan hydrogels for controlled drug release. These hydrogels demonstrate potential applications in targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).
JPC – Journal of Planar Chromatography – Modern TLC :
- Tris(2-chloroethyl)amine, related to this compound, was studied for its degradation in water and alkaline environments, providing insights into decontamination processes. This research is significant for understanding the environmental impact and decontamination strategies for such compounds (Rozsypal, 2020).
Critical Reviews in Toxicology :
- The health risks of TCE, similar to this compound, have been reviewed, with a focus on its carcinogenic potential in animals and humans. This comprehensive review addresses the need for further research to resolve outstanding issues and to facilitate risk assessment processes (Jollow et al., 2009).
Environmental Science and Pollution Research :
- A study on the degradation of trichloroethene (TCE) using hydroxylamine hydrochloride and citric acid-chelated Fe(II)-catalyzed percarbonate system demonstrated enhanced TCE removal. This research contributes to effective remediation strategies for TCE-contaminated groundwater, highlighting the potential application of similar compounds (Fu et al., 2017).
Safety and Hazards
Trichloroethylamine hydrochloride is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a dry, cool and well-ventilated place. The container should be kept tightly closed and kept away from heat, sparks and flame .
Relevant Papers Several papers have been published on this compound. For instance, a paper titled “Electrochemical behavior of aluminum in triethylamine hydrochloride–aluminum chloride ionic liquid” studies the electrochemical behavior of aluminum in AlCl3–Et3NHCl . Another paper titled “Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography and gas chromatography–mass spectrometry” discusses the fate of tris(2-chloroethyl)amine in water and alkaline environment .
Properties
IUPAC Name |
2,2,2-trichloroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3N.ClH/c3-2(4,5)1-6;/h1,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYOCAULRRSZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)






![N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703227.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2703230.png)
![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N-ethyl-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2703232.png)

![Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2703236.png)
